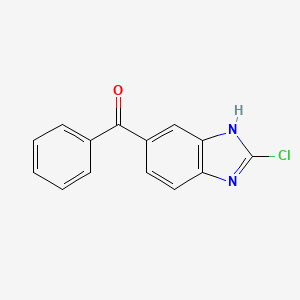
2-Oxazoline, 2-(2-(1-naphthyl)ethylamino)-, hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxazoline, 2-(2-(1-naphthyl)ethylamino)-, hydrobromide is a chemical compound that belongs to the class of oxazolines Oxazolines are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazoline, 2-(2-(1-naphthyl)ethylamino)-, hydrobromide typically involves the reaction of 2-(1-naphthyl)ethylamine with an appropriate oxazoline precursor under controlled conditions. The reaction is usually carried out in the presence of a hydrobromic acid catalyst to facilitate the formation of the hydrobromide salt. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, may be employed to ensure the quality and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxazoline, 2-(2-(1-naphthyl)ethylamino)-, hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where the oxazoline ring or the naphthyl group is modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions include oxazolone derivatives, amine derivatives, and substituted oxazolines or naphthyl compounds.
Applications De Recherche Scientifique
2-Oxazoline, 2-(2-(1-naphthyl)ethylamino)-, hydrobromide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Oxazoline, 2-(2-(1-naphthyl)ethylamino)-, hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Oxazoline, 2-(2-phenylethylamino)-, hydrobromide
- 2-Oxazoline, 2-(2-(2-naphthyl)ethylamino)-, hydrobromide
- 2-Oxazoline, 2-(2-(3-naphthyl)ethylamino)-, hydrobromide
Uniqueness
2-Oxazoline, 2-(2-(1-naphthyl)ethylamino)-, hydrobromide is unique due to the presence of the 1-naphthyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
101932-41-6 |
|---|---|
Formule moléculaire |
C15H17BrN2O |
Poids moléculaire |
321.21 g/mol |
Nom IUPAC |
N-(2-naphthalen-1-ylethyl)-4,5-dihydro-1,3-oxazol-2-amine;hydrobromide |
InChI |
InChI=1S/C15H16N2O.BrH/c1-2-7-14-12(4-1)5-3-6-13(14)8-9-16-15-17-10-11-18-15;/h1-7H,8-11H2,(H,16,17);1H |
Clé InChI |
YQAOMIODAQUJDD-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=N1)NCCC2=CC=CC3=CC=CC=C32.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



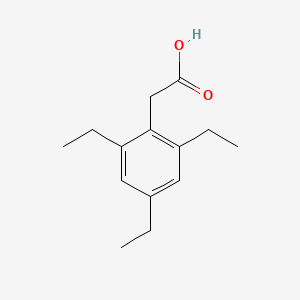
![2-{[(Propan-2-yl)oxy]methylidene}cyclooctan-1-one](/img/structure/B14334837.png)

![3-(But-3-en-1-yl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14334859.png)
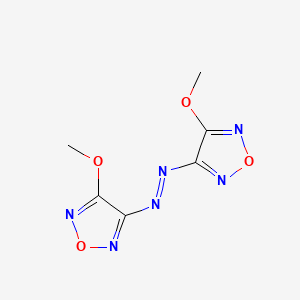
![Acetic acid;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol](/img/structure/B14334884.png)
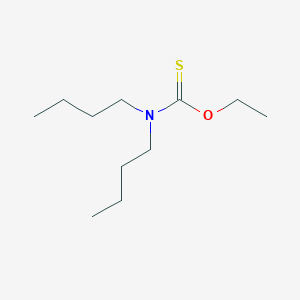
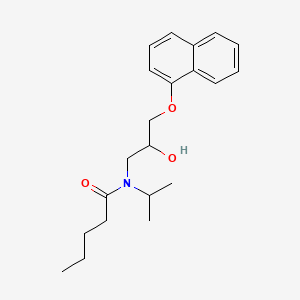

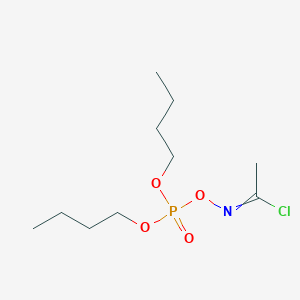

![2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol](/img/structure/B14334921.png)
